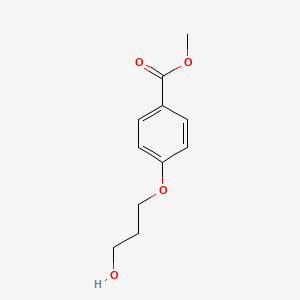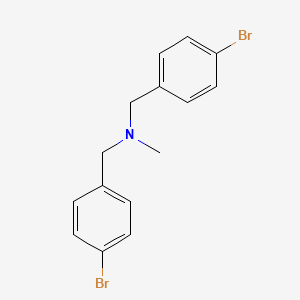
N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine" is a brominated aromatic amine with potential relevance in the field of medicinal chemistry due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic amines and their chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated aromatic amines, similar to "N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine," often involves reductive alkylation or intramolecular direct arylation. For instance, the synthesis of various substituted phenethylamine analogues, as described in the first paper, involves N-reductive alkylation with bromodimethoxybenzaldehydes . Another method, as mentioned in the sixth paper, involves N-acylation followed by ring-closing intramolecular direct arylation to form dibenz[c,e]azepines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of brominated aromatic amines is characterized by the presence of bromine atoms on the aromatic rings, which can significantly influence the physical and chemical properties of these compounds. The fourth paper provides insights into the crystal and molecular structures of similar compounds, which are determined using X-ray crystallography . The presence of bromine is likely to affect the electron distribution and reactivity of the aromatic system in "N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine."
Chemical Reactions Analysis
The reactivity of brominated aromatic amines can be influenced by the presence of bromine, which can act as a leaving group or participate in electrophilic aromatic substitution reactions. The papers provided do not directly discuss the chemical reactions of "N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine," but they do mention the formation of various fragment ions in mass spectrometry, which suggests potential pathways for chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic amines are influenced by the substituents on the aromatic rings. The gas chromatographic separation and electron ionization mass spectra (EI-MS) discussed in the papers indicate that the substitution pattern affects the elution order and the fragmentation pattern in mass spectrometry . The presence of bromine atoms is expected to increase the molecular weight and may affect the volatility and solubility of "N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine."
Aplicaciones Científicas De Investigación
1. Catalytic Asymmetric Aziridination
N-(4-Bromobenzylidene)-1,1-diphenylmethanamine is utilized in the gram-scale catalytic asymmetric aziridination process. This process leads to the preparation of (2R,3R)-Ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate, highlighting its significance in organic syntheses. This chemical plays a crucial role in the synthesis of aziridines and benzhydryl imines (Desai, Morán-Ramallal, & Wulff, 2012).
2. Forensic Chemistry Analysis
In forensic chemistry, the compound is crucial in the synthesis and analysis of psychoactive substances. For instance, the synthesis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, a category of novel psychoactive substances, involves similar compounds. These substances are synthesized from available precursors via common synthetic pathways, highlighting the role of such compounds in forensic analysis (Abiedalla, Almalki, Deruiter, & Clark, 2021).
3. Atroposelective Formation in Organic Chemistry
In organic chemistry, compounds like N-(2-bromobenzyl)-1-phenylmethanamines are used for atroposelective formation of dibenz[c,e]azepines. This involves intramolecular direct arylation with center-axis chirality transfer. This process is significant for the synthesis of secondary amine incorporating center-axis chirality relay (Cheetham, Massey, Pira, Pritchard, & Wallace, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N/c1-18(10-12-2-6-14(16)7-3-12)11-13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQNAEPEGBYGKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

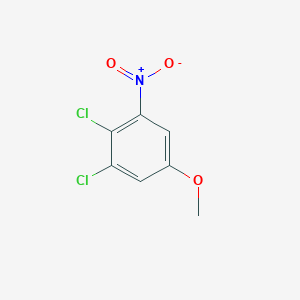
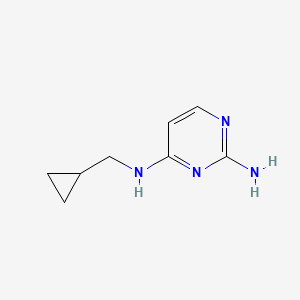
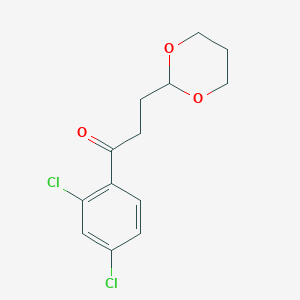
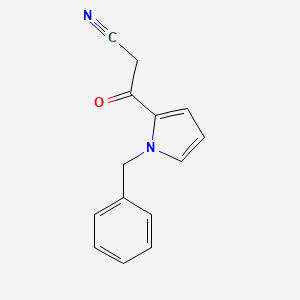
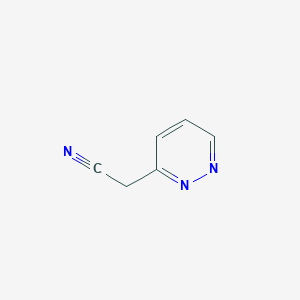
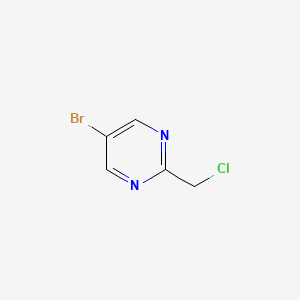
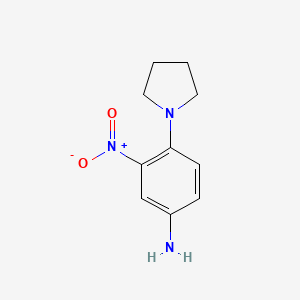
![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
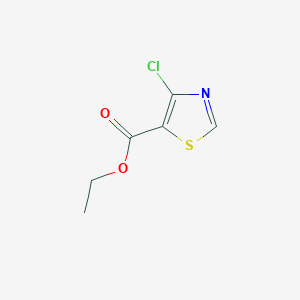
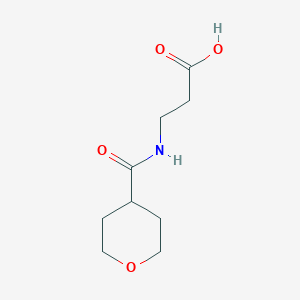
![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)
